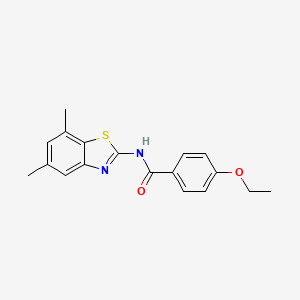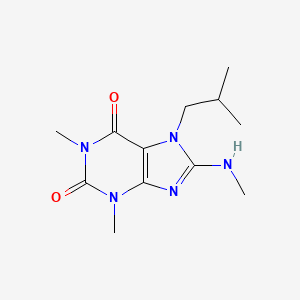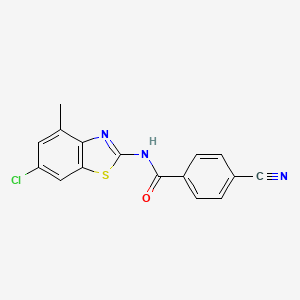![molecular formula C14H17ClN2O2 B2755177 N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide CAS No. 2094472-98-5](/img/structure/B2755177.png)
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CEP-1347 belongs to the family of propenamides and has been shown to have neuroprotective properties in preclinical studies.
Mecanismo De Acción
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide exerts its neuroprotective effects by inhibiting the activation of the JNK signaling pathway. The JNK pathway is activated in response to various stressors such as oxidative stress, inflammation, and protein misfolding. The activation of the JNK pathway can lead to the phosphorylation of c-Jun, which can induce neuronal cell death. N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide inhibits the activation of the JNK pathway by binding to the ATP-binding site of the JNK kinase and preventing the phosphorylation of c-Jun.
Biochemical and Physiological Effects:
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has been shown to have neuroprotective properties in various preclinical models of neurological disorders. The compound has been shown to reduce neuronal cell death and improve motor function in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has several advantages for lab experiments. The compound is easy to synthesize and has a high purity. N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has also been extensively studied in preclinical models of neurological disorders, and its neuroprotective properties have been well established. However, one limitation of N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide. One potential application of N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide is in the treatment of traumatic brain injury (TBI). TBI is a leading cause of death and disability worldwide, and there are currently no effective treatments for TBI. N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has been shown to have neuroprotective properties in preclinical models of TBI, and further studies are needed to evaluate its potential as a therapeutic agent for TBI.
Another potential application of N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide is in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has been shown to have neuroprotective properties in preclinical models of ALS and MS, and further studies are needed to evaluate its potential as a therapeutic agent for these diseases.
In conclusion, N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has been shown to have neuroprotective properties by inhibiting the activation of the JNK signaling pathway, which is involved in neuronal cell death. N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has several advantages for lab experiments, but its poor solubility in aqueous solutions is a limitation. There are several future directions for the study of N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide, including its potential application in the treatment of TBI, ALS, and MS.
Métodos De Síntesis
The synthesis of N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a base to form 4-(4-chlorophenyl)morpholine. The resulting product is then reacted with propargyl bromide to form N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide. The purity of the compound is ensured by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. The compound has been shown to have neuroprotective properties by inhibiting the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal cell death. N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-2-14(18)16-9-13-10-17(7-8-19-13)12-5-3-11(15)4-6-12/h2-6,13H,1,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOILHASAPDHPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CN(CCO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-difluorophenyl)-2-(8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2755096.png)



![2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2755103.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2755105.png)

![Ethyl 2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2755109.png)
![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2755111.png)


![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1,3-thiazole](/img/structure/B2755116.png)
